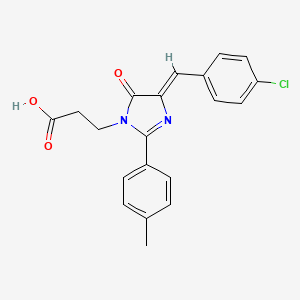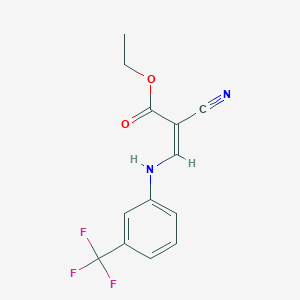
(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate is an organic compound characterized by the presence of a cyano group, an ethyl ester, and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 3-(trifluoromethyl)aniline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl-substituted phenyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group
Teriflunomide: (Z)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide
Uniqueness
(Z)-ethyl 2-cyano-3-((3-(trifluoromethyl)phenyl)amino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPLXBWPGHIAL-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7729578.png)
![2-((4-allyl-5-(3-(2,4-dichlorophenoxy)propyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B7729585.png)

![3-[9-(4-methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B7729613.png)
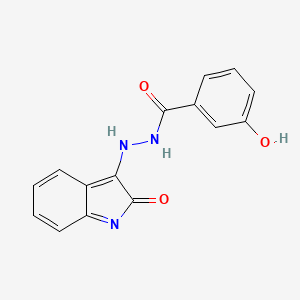
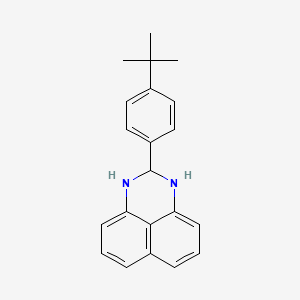
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B7729628.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7729634.png)
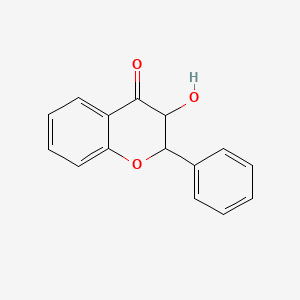
![2-(4-bromophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B7729637.png)
![5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B7729644.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B7729655.png)

